molecular formula C9H8F3NO3 B3043085 Methyl 3-amino-4-(trifluoromethoxy)benzoate CAS No. 721-09-5

Methyl 3-amino-4-(trifluoromethoxy)benzoate

Cat. No. B3043085
CAS RN: 721-09-5
M. Wt: 235.16 g/mol
InChI Key: INVMOQROZJDLEJ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(trifluoromethoxy)benzoate” is a chemical compound used for the preparation of difluoro and trifluoro compounds as anticancer agents . It is an ester .


Synthesis Analysis

The synthesis of “Methyl 3-amino-4-(trifluoromethoxy)benzoate” involves the use of 4-(Trifluoromethyl)benzoic acid, which was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . The synthesis reference can be found in Tetrahedron Letters .


Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-4-(trifluoromethoxy)benzoate” is C9H8F3NO3 . Its molecular weight is 235.16 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(trifluoromethoxy)benzoate” has a melting point of 56 °C and a predicted boiling point of 282.3±35.0 °C . Its predicted density is 1.383±0.06 g/cm3 . The predicted pKa value is 1.30±0.10 .

Scientific Research Applications

Synthesis of Trifluoromethoxylated Aromatic Compounds

Methyl 3-amino-4-(trifluoromethoxy)benzoate and its derivatives are significant in the synthesis of trifluoromethoxylated aromatic compounds, which are challenging to produce due to the reactivity of the trifluoromethoxy group. These compounds exhibit desirable pharmacological and biological properties. A user-friendly protocol for synthesizing these derivatives involves the use of Togni reagent II, demonstrating their application as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

N-Phthaloylation of Amino Acids and Peptides

Methyl 3-amino-4-(trifluoromethoxy)benzoate-related compounds are used in the efficient N-phthaloylation of amino acids and peptide derivatives. This process is racemization-free and yields high-quality results, demonstrating the compound's utility in peptide synthesis and modification (J. Casimir, G. Guichard, & J. Briand, 2002).

Tubulin Polymerization Inhibition

Derivatives of methyl 3-amino-4-(trifluoromethoxy)benzoate, such as certain indenopyrazoles, have been identified as potent antiproliferative agents against human cancer cells, acting as tubulin polymerization inhibitors. This application underscores the potential of methyl 3-amino-4-(trifluoromethoxy)benzoate derivatives in cancer research and therapy (Hidemitsu Minegishi et al., 2015).

Paraoxonase 1 (PON1) Inhibition

Methyl benzoate compounds, related to methyl 3-amino-4-(trifluoromethoxy)benzoate, have been studied for their effect on Paraoxonase 1 (PON1) activity. The inhibition of PON1 by these compounds, with varying potency, highlights their potential for studying enzyme activity and possibly modulating physiological processes related to PON1 (Işıl Nihan Korkmaz et al., 2022).

Safety And Hazards

The safety data sheet for “Methyl 3-amino-4-(trifluoromethoxy)benzoate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVMOQROZJDLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(trifluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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